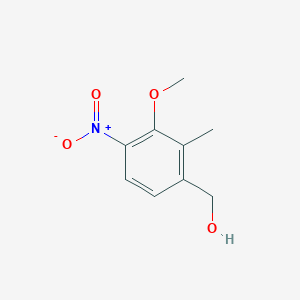
(3-Methoxy-2-methyl-4-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-2-methyl-4-nitrophenyl)methanol is an organic compound with a complex aromatic structure It is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a benzene ring, along with a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2-methyl-4-nitrophenyl)methanol typically involves the nitration of a methoxy-substituted toluene derivative, followed by reduction and subsequent functional group transformations. One common method involves the nitration of 3-methoxy-2-methyltoluene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then reduced to the corresponding amine, which is subsequently converted to the methanol derivative through a series of reactions involving protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-Methoxy-2-methyl-4-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: (3-Methoxy-2-methyl-4-nitrophenyl)carboxylic acid
Reduction: (3-Methoxy-2-methyl-4-aminophenyl)methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(3-Methoxy-2-methyl-4-nitrophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of (3-Methoxy-2-methyl-4-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects or toxicity.
類似化合物との比較
Similar Compounds
(3-Methoxy-2-methylphenol): Lacks the nitro group, resulting in different chemical reactivity and biological activity.
(4-Methoxy-2-nitrophenol): Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.
(3-Methoxy-4-nitrobenzyl alcohol):
Uniqueness
(3-Methoxy-2-methyl-4-nitrophenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and nitro groups on the benzene ring, along with the methanol moiety, makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
620604-55-9 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC名 |
(3-methoxy-2-methyl-4-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO4/c1-6-7(5-11)3-4-8(10(12)13)9(6)14-2/h3-4,11H,5H2,1-2H3 |
InChIキー |
LGDZXUGGVNOHDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1OC)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















